molecular formula C15H20ClFN2O2 B1448116 tert-Butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate CAS No. 1838208-48-2

tert-Butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate

Cat. No.: B1448116
CAS No.: 1838208-48-2
M. Wt: 314.78 g/mol
InChI Key: YBQCOXMSYAGGIV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20ClFN2O2 and its molecular weight is 314.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 3-((4-chloro-3-fluorobenzyl)amino)azetidine-1-carboxylate (CAS Number: 1838208-48-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features an azetidine ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20ClFN2O2C_{15}H_{20}ClFN_{2}O_{2}, with a molecular weight of approximately 314.78 g/mol. The structure includes a tert-butyl group, an azetidine ring, and a chloro-fluorobenzyl amine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds containing azetidine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogues of related azetidine compounds have demonstrated IC50 values as low as 2.1 nM against HCT116 cells, highlighting the potential of azetidine derivatives in cancer therapy . The mechanism of action often involves interference with cellular proliferation pathways.

Case Studies and Research Findings

StudyFindings
Novel Azetidine Analogues A study synthesized several azetidine derivatives and tested their antiproliferative activities. Notably, compounds with similar structures exhibited moderate to excellent activity against various cancer cell lines .
Mechanistic Insights Research suggests that azetidine-containing compounds may induce apoptosis in cancer cells through mitochondrial pathways, although specific mechanisms for this compound remain to be fully elucidated .
In Vivo Studies In vivo experiments using related azetidine analogues indicated that while some compounds showed significant tumor growth inhibition, others did not achieve effective inhibition at all dose levels . This variability underscores the need for further investigation into dosing regimens and compound modifications.

Properties

IUPAC Name

tert-butyl 3-[(4-chloro-3-fluorophenyl)methylamino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-11(9-19)18-7-10-4-5-12(16)13(17)6-10/h4-6,11,18H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQCOXMSYAGGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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